molecular formula C5H8ClNO2 B12983417 L-Proline, 4-chloro-, cis- CAS No. 16214-30-5

L-Proline, 4-chloro-, cis-

Cat. No.: B12983417
CAS No.: 16214-30-5
M. Wt: 149.57 g/mol
InChI Key: UYZNMRJCNSDDFV-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-4-chloropyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a chlorine atom at the 4-position and a carboxylic acid group at the 2-position of the pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-chloropyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis of the compound. For example, the use of chiral amines or chiral ligands in the presence of a suitable catalyst can lead to the formation of the desired (2S,4S) isomer.

Industrial Production Methods

Industrial production of (2S,4S)-4-chloropyrrolidine-2-carboxylic acid may involve large-scale chiral separation techniques such as preparative chromatography or crystallization-based methods. These methods are designed to separate the desired enantiomer from a racemic mixture, ensuring high purity and yield. Additionally, the use of green chemistry principles, such as the elimination of organic solvents and the use of water as a solvent, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-chloropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives .

Scientific Research Applications

(2S,4S)-4-chloropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S,4S)-4-chloropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the nature of the molecular targets .

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-chloropyrrolidine-2-carboxylic acid: This isomer differs in the stereochemistry at the 4-position.

    (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid: This compound has a fluorine atom instead of a chlorine atom at the 4-position.

    (2S,4S)-4-hydroxyproline: This compound has a hydroxyl group at the 4-position instead of a chlorine atom.

Uniqueness

(2S,4S)-4-chloropyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a chlorine atom at the 4-position. This unique combination of features imparts distinct chemical and biological properties to the compound, making it valuable in various research and industrial applications .

Properties

CAS No.

16214-30-5

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

(2S,4S)-4-chloropyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H8ClNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1

InChI Key

UYZNMRJCNSDDFV-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)Cl

Canonical SMILES

C1C(CNC1C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.